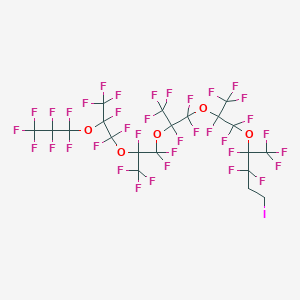

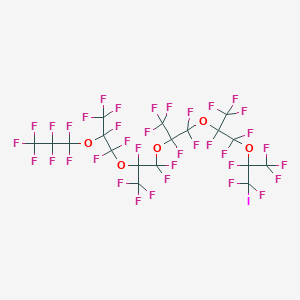

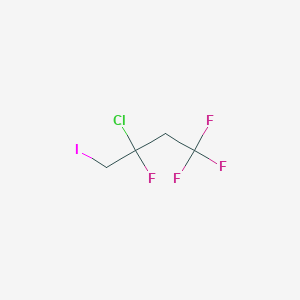

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

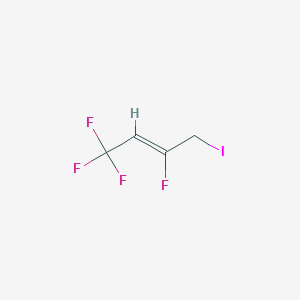

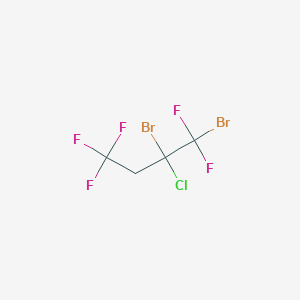

3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane, also known as PFBI, is a synthetic compound . It has the CAS Number: 885275-78-5 and a molecular weight of 290.43 . The IUPAC name for this compound is 3-chloro-1,1,1,3-tetrafluoro-4-iodobutane .

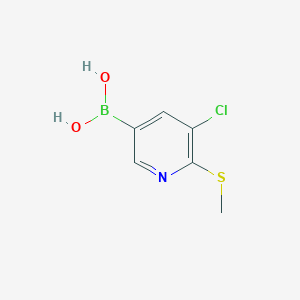

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 . The InChI key is AOHABRULNQCPNK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.43 . It is stored at refrigerated temperatures .Applications De Recherche Scientifique

Environmental Degradation and Remediation

Microbial Degradation

Studies on microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate of PFAS and their transformation into perfluorocarboxylic acids (PFCAs) and sulfonic acids (PFSAs), implicating pathways that might be relevant for substances like 3-Chloro-4-iodo-2H,2H,4H,4H-perfluorobutane. These degradation processes are crucial for understanding the environmental persistence and potential remediation strategies for PFAS compounds (Liu & Avendaño, 2013).

Human Exposure and Health Risks

Exposure through Drinking Water

Research on human exposure to PFAS through drinking water underscores the widespread presence of these substances and their derivatives in water sources. This body of work is pertinent for assessing the exposure risks associated with PFAS, including potential analogs and derivatives of this compound, emphasizing the need for effective water treatment technologies (Domingo & Nadal, 2019).

Novel Treatment Technologies

Advancements in PFAS Treatment

Investigations into novel treatment technologies for PFAS compounds, including adsorption, sonochemistry, bioremediation, and photolysis, offer insights into potential methodologies for removing or degrading PFAS-related substances from the environment. These studies provide a foundation for developing treatment solutions for a wide range of PFAS, potentially applicable to compounds like this compound (Kucharzyk et al., 2017).

Environmental Monitoring and Risk Assessment

Emerging PFAS in the Aquatic Environment

Reviews of emerging PFAS in aquatic environments, including the detection methodologies and the environmental fate of these compounds, are crucial for understanding the distribution and impact of PFAS. This research supports ongoing monitoring and risk assessment efforts for PFAS compounds, contributing to a more comprehensive understanding of their ecological and health impacts (Xiao, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-1,1,1,3-tetrafluoro-4-iodobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF4I/c5-3(6,2-10)1-4(7,8)9/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHABRULNQCPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)(F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF4I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663077 |

Source

|

| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-78-5 |

Source

|

| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,1,3-tetrafluoro-4-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.